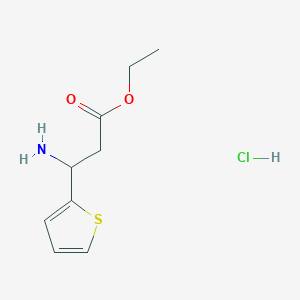

Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride

Description

Contextualization within Beta-Amino Acid Ester Derivatives

Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride belongs to the class of β-amino acids, which have garnered significant attention in bio-organic and medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids are not typically found in proteins but are crucial components of various biologically active molecules and pharmaceuticals. They serve as essential building blocks for a wide array of target molecules in the pharmaceutical and agrochemical industries.

The incorporation of β-amino acid motifs into peptides can lead to the formation of β-peptides, which often exhibit remarkable stability against enzymatic degradation by proteases. This enhanced metabolic stability makes them promising candidates for the development of novel therapeutics. Synthetic derivatives of peptides that include β-amino acids frequently display interesting pharmacological profiles, sometimes with increased potency. Research in this area has expanded significantly, leading to the development of numerous methods to access cyclic and acyclic β-amino acids for use as precursors to β-lactams and other heterocyclic systems.

The table below showcases several examples of biologically active molecules that contain a β-amino acid core, illustrating their importance in medicinal chemistry.

| Compound/Derivative Class | Associated Biological Activity |

| β-aryl/β-heteroaryl β-amino acids | Used as constituents of anticancer agents |

| (R)-3-amino-3-(3-fluorophenyl) propanoic acid | Utilized in the production of chemokine receptor antagonists and anti-inflammatory agents |

| Pyrrolidine-based β-amino acids | Serve as building blocks for antimicrobial peptides and inhibitors of TNF-α converting enzyme |

| Nucleoside-based β-amino acids (e.g., Blasticidin S) | Exhibit antibiotic and fungicidal properties |

Significance of Thiophene-Containing Scaffolds in Chemical Research

The thiophene (B33073) ring, a five-membered sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry and is considered a "privileged pharmacophore". This is due to its presence in a multitude of compounds with diverse and potent biological activities. The thiophene nucleus is a versatile building block used extensively by researchers to develop bioactive heterocycles for a wide range of biological targets. Its structural and electronic properties allow it to act as a bioisostere for other rings, such as benzene (B151609), enhancing drug-receptor interactions and modifying physicochemical properties like solubility and metabolism.

The significance of this scaffold is underscored by its inclusion in numerous clinically approved drugs. Analysis of FDA-approved small molecules reveals that the thiophene moiety is a recurring feature in various pharmacological classes. The broad spectrum of activities associated with thiophene derivatives makes them a primary focus in drug discovery and development.

The diverse pharmacological applications of thiophene-based compounds are summarized in the table below.

| Pharmacological Activity | Description |

| Antimicrobial | Thiophene derivatives have shown effectiveness against a range of bacteria and fungi. |

| Anticancer | Numerous compounds containing thiophene rings exhibit antiproliferative activity against various cancer cell lines. encyclopedia.pub |

| Anti-inflammatory | The scaffold is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. encyclopedia.pub |

| Antiviral | Certain thiophene-based molecules have been investigated for their ability to inhibit viral replication, including HIV. encyclopedia.pub |

| Anticonvulsant | The thiophene nucleus is present in several compounds developed for their anticonvulsant properties. |

| Antioxidant | Some thiophene derivatives act as radical scavengers and exhibit significant antioxidant activity. encyclopedia.pub |

| Antipsychotic & Anxiolytic | The structural framework is utilized in the design of drugs targeting the central nervous system. |

Overview of Research Trajectories for the Ethyl 3-amino-3-thien-2-ylpropanoate Framework

While extensive research focusing specifically on the biological activities of this compound is not widely detailed in peer-reviewed literature, the primary research trajectory for its core framework is its application as a versatile synthetic intermediate. Its structure is strategically designed for use as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

The compound combines the reactive handles of an amine and an ester with the biologically significant thiophene ring. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening. For instance, similar amino propanoate esters are key intermediates in the synthesis of pharmaceuticals like Dabigatran, a direct thrombin inhibitor. pharmaffiliates.com The synthesis of such intermediates often involves the reaction of an amine with an acrylate (B77674) ester, a common method for producing β-amino esters. google.com

Research on related N,N-disubstituted β-amino acids containing heterocyclic fragments, including thiophene derivatives, has shown that these compounds can exhibit promising antimicrobial activity. nih.govresearchgate.net This suggests a potential, though less explored, trajectory for the Ethyl 3-amino-3-thien-2-ylpropanoate framework in the development of novel anti-infective agents. The core structure, 3-Amino-3-(thiophen-2-yl)propanoic acid, is recognized as a distinct chemical entity, providing a foundation for the synthesis of various derivatives, including the ethyl ester hydrochloride salt. nih.gov The primary role of this framework in academic and industrial research is to provide a reliable and versatile starting point for constructing larger, more complex molecules with tailored biological and pharmacological properties.

The table below illustrates the role of similar amino ester frameworks as key intermediates in the synthesis of notable compounds.

| Intermediate Framework | Resulting Compound/Class | Significance |

| Ethyl 3-(pyridin-2-ylamino) propanoate | Dabigatran Etexilate | An oral anticoagulant and direct thrombin inhibitor. google.com |

| Ethyl 3-(3-aminophenyl)propanoate | Various chemical libraries | Used as a building block for creating diverse molecular structures for screening. nih.gov |

| Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate | Precursor in anticoagulant synthesis | Structural analysis via crystallography confirms its utility as a synthetic precursor. researchgate.net |

Properties

IUPAC Name |

ethyl 3-amino-3-thiophen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-2-12-9(11)6-7(10)8-4-3-5-13-8;/h3-5,7H,2,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMTHGHPAJDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations of Ethyl 3 Amino 3 Thien 2 Ylpropanoate Hydrochloride

Systematic Naming Conventions

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride . This name is derived by identifying the parent structure as a propanoate ester of ethanol (B145695). The substituents on the propanoate chain are an amino group at the third carbon and a thiophen-2-yl group also at the third carbon. The "thiophen-2-yl" designation specifies that the thiophene (B33073) ring is attached via its second carbon atom to the propanoate backbone. The hydrochloride suffix indicates that the compound exists as a salt, formed by the reaction of the amino group with hydrochloric acid.

Another valid systematic name is ethyl 3-amino-3-(2-thienyl)propanoate hydrochloride u-szeged.hu. The Chemical Abstracts Service (CAS) has assigned the number 945419-78-3 to this specific compound, which serves as a unique identifier in chemical databases and literature chemchart.com.

Common Academic and Research Denominations

In scientific literature and chemical catalogs, compounds are often referred to by various synonyms and denominations. For Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride, these alternative names are frequently encountered. A common shorthand is the use of "thienyl" in place of "thiophen-yl," leading to names such as ethyl 3-amino-3-thien-2-ylpropanoate HCl .

The following table provides a summary of the key identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | ethyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride |

| Alternative Name | ethyl 3-amino-3-(2-thienyl)propanoate hydrochloride u-szeged.hu |

| CAS Number | 945419-78-3 chemchart.com |

Stereoisomeric Forms and Their Isolation in Propanoate Systems

The molecular structure of Ethyl 3-amino-3-thien-2-ylpropanoate features a chiral center at the third carbon atom of the propanoate chain. This carbon is bonded to four different groups: a hydrogen atom, an amino group, a thiophen-2-yl group, and a -CH2-COOEt group. Consequently, the compound exists as a pair of enantiomers, designated as (R)- and (S)-stereoisomers. These enantiomers are non-superimposable mirror images of each other and typically exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The separation of these enantiomers, a process known as chiral resolution, is crucial as they often display different biological activities. For β-amino esters, several methods for chiral resolution have been successfully employed, including enzymatic kinetic resolution and diastereomeric crystallization.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. For β-amino esters, enantioselective N-acylation is a widely studied method researchgate.net. In a typical procedure, a racemic mixture of the amino ester is treated with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase A (CAL-A) or lipase from Pseudomonas cepacia u-szeged.huresearchgate.net. The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form an N-acyl derivative. This newly formed amide has different physical properties from the unreacted (S)-amino ester, allowing for their separation by conventional techniques like column chromatography. Subsequent hydrolysis of the N-acyl derivative can then yield the pure (R)-enantiomer.

Research on analogous compounds, such as ethyl 3-amino-3-(4-cyanophenyl)propanoate, has demonstrated the efficacy of this method. In one study, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was resolved through enantioselective N-acylation using Candida antarctica lipase A (CAL-A) in butyl butanoate researchgate.netresearchgate.net. This approach yielded both the unreacted amino ester and the acylated product with high enantiomeric excess. A similar strategy has been noted for the reactions of ethyl 3-amino-3-(2-thienyl)propanoate, indicating its applicability for the resolution of the title compound researchgate.net.

The following table summarizes the general steps and outcomes of enzymatic kinetic resolution for a racemic β-amino ester.

| Step | Description | Outcome |

| 1. Racemic Mixture | A 1:1 mixture of (R)- and (S)-ethyl 3-amino-3-thien-2-ylpropanoate. | Starting material for resolution. |

| 2. Enzymatic Reaction | Treatment with an acyl donor (e.g., butyl butanoate) and a stereoselective lipase (e.g., CAL-A). | One enantiomer is selectively N-acylated. |

| 3. Separation | The resulting mixture of N-acylated enantiomer and unreacted enantiomer is separated (e.g., by chromatography). | Isolation of the two enantiomers in different chemical forms. |

| 4. Hydrolysis (optional) | The N-acyl group is removed from the acylated enantiomer. | Yields the pure, unacylated enantiomer. |

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. For amino esters, chiral acids such as tartaric acid or mandelic acid can be used as resolving agents. The less soluble diastereomeric salt crystallizes out of the solution and can be isolated by filtration. The resolving agent is then removed, typically by an acid-base extraction, to yield the pure enantiomer.

Derivatization and Chemical Transformations of Ethyl 3 Amino 3 Thien 2 Ylpropanoate Scaffolds

Reactions Involving the Amine Functionality

The primary amine group in ethyl 3-amino-3-thien-2-ylpropanoate is a key site for derivatization, readily undergoing reactions typical of primary amines.

The nucleophilic primary amine can be readily acylated by various reagents, such as acyl chlorides, acid anhydrides, and isocyanates, to form the corresponding amides and ureas. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com For instance, the reaction with an acyl chloride involves the nitrogen's lone pair attacking the electrophilic carbonyl carbon, followed by the elimination of a chloride ion and a proton to yield a stable secondary amide. savemyexams.comsavemyexams.com Similarly, reactions with isocyanates or isothiocyanates lead to the formation of urea (B33335) or thiourea (B124793) derivatives, which can serve as intermediates for further cyclization. ekb.egmdpi.com

| Acylating Agent | Reagent Class | Product Type |

| Acetyl chloride | Acyl Halide | Secondary Amide |

| Acetic anhydride | Acid Anhydride | Secondary Amide |

| Phenyl isocyanate | Isocyanate | Urea |

| Phenyl isothiocyanate | Isothiocyanate | Thiourea |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are highly reactive species that function as both strong bases and potent nucleophiles. When reacting with ethyl 3-amino-3-thien-2-ylpropanoate, two primary competing reactions are expected. First, the organometallic reagent can act as a base, abstracting the acidic proton from the primary amine group in a rapid acid-base reaction. Second, it can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group. Due to the high acidity of the N-H proton compared to the electrophilicity of the ester, deprotonation of the amine is generally the favored initial reaction. To achieve selective reaction at the ester site, protection of the amine group (e.g., as a carbamate (B1207046) or silyl (B83357) amine) is typically required prior to the introduction of the organometallic reagent.

The synthesis of β-amino esters like ethyl 3-amino-3-thien-2-ylpropanoate can be achieved through several established synthetic routes. nih.gov A prominent method is the conjugate (Michael) addition of an amine nucleophile to an α,β-unsaturated ester. For example, the synthesis of the analogous ethyl 3-(pyridin-2-ylamino) propanoate is accomplished by reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674). google.compatsnap.com This approach could be adapted by using a suitable thiophene-based amine.

Another powerful strategy is the reductive amination of a β-keto ester. The precursor, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, can react with ammonia (B1221849) or an ammonium (B1175870) salt to form an intermediate enamine or imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield the target primary amine. This method is widely used for the large-scale production of β-amino esters. nih.gov Additionally, three-component Mannich-type reactions involving an aldehyde, an amine, and a compound with an active methylene (B1212753) group (like a malonic ester) represent another efficient pathway to β-amino ester derivatives. researchgate.net

| Precursor Type | Synthetic Method | Description |

| β-Keto Ester | Reductive Amination | Reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with ammonia followed by reduction. |

| α,β-Unsaturated Ester | Michael Addition | Conjugate addition of ammonia to ethyl 3-(thiophen-2-yl)acrylate. |

| Aldehyde, Amine, Ester | Mannich Reaction | A one-pot, three-component reaction to form the β-amino ester scaffold. researchgate.net |

Transformations of the Ester Group

The ethyl ester functionality provides a site for nucleophilic acyl substitution, with hydrolysis being the most common transformation.

The ethyl ester group can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-thien-2-ylpropanoic acid.

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of a dilute mineral acid (e.g., H₂SO₄ or HCl) and excess water shifts the equilibrium toward the carboxylic acid and ethanol (B145695) products. This reaction is reversible. savemyexams.comyoutube.com

Base-Mediated Hydrolysis (Saponification) : This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The reaction is irreversible and produces the sodium salt of the carboxylic acid and ethanol. savemyexams.com Subsequent acidification is required to protonate the carboxylate salt and isolate the free 3-amino-3-thien-2-ylpropanoic acid.

Cyclization and Heterocyclic Annulation Strategies

The dual functionality of ethyl 3-amino-3-thien-2-ylpropanoate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amine and ester groups can react intramolecularly or with external reagents to form new rings. While direct cyclization examples for this specific molecule are not extensively documented, its structure is analogous to other precursors widely used in heterocyclic synthesis.

For instance, aminothiophene esters are key starting materials for the construction of thienopyrimidines, a class of compounds with significant biological activity. ekb.egresearchgate.net These syntheses often involve the reaction of an amino group with reagents like formamide, isocyanates, or nitriles to build the pyrimidine (B1678525) ring fused to the thiophene (B33073) core. mdpi.comnih.govyu.edu.jo

By analogy, ethyl 3-amino-3-thien-2-ylpropanoate can be expected to undergo cyclocondensation reactions. For example, reaction with urea or thiourea could lead to the formation of dihydropyrimidinone or dihydropyrimidinethione rings, respectively. A multicomponent reaction with an aldehyde and a β-ketoester (a Biginelli-type reaction) could also be envisioned to construct complex heterocyclic frameworks. These strategies highlight the potential of the title compound as a scaffold for generating libraries of pharmacologically relevant heterocyclic molecules. nih.gov

| Cyclization Partner | Potential Reagent(s) | Resulting Heterocyclic System |

| Carbonyl Source | Phosgene, Triphosgene, Urea | Dihydropyrimidinone |

| Dicarbonyl Compound | 1,3-Diketone (e.g., Acetylacetone) | Dihydropyridine derivative |

| Aldehyde & Ketoester | Aromatic Aldehyde, Ethyl Acetoacetate | Dihydropyrimidinone (Biginelli-type product) |

| Nitrile | Dinitriles, Cyanates | Fused Pyrimidine derivative |

Hydrogenation and Reduction Methodologies

The presence of both a thiophene ring and an ethyl ester allows for selective or exhaustive reduction depending on the chosen methodology.

Catalytic hydrogenation of the ethyl 3-amino-3-thien-2-ylpropanoate scaffold primarily targets the thiophene ring. The saturation of thiophene derivatives to the corresponding tetrahydrothiophene (B86538) (thiolane) ring is a well-established transformation. This process typically requires forcing conditions and active catalysts due to the aromatic stability of the thiophene ring and potential catalyst poisoning by the sulfur atom.

Commonly employed catalysts include Raney Nickel and noble metals like Palladium, Platinum, or Rhodium, often supported on carbon. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The ester and amine functionalities generally remain intact under these conditions, leading to the formation of ethyl 3-amino-3-(tetrahydrothiophen-2-yl)propanoate. The selectivity of this reaction is highly dependent on the catalyst type and reaction conditions. researchgate.net

Table 1: Representative Catalytic Hydrogenation of Ethyl 3-amino-3-thien-2-ylpropanoate

| Reactant | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |

| Ethyl 3-amino-3-thien-2-ylpropanoate HCl | Raney Nickel | Ethanol | 50-100 | 100-150 | Ethyl 3-amino-3-(tetrahydrothiophen-2-yl)propanoate |

| Ethyl 3-amino-3-thien-2-ylpropanoate HCl | Pd/C | Acetic Acid | 50-100 | 80-120 | Ethyl 3-amino-3-(tetrahydrothiophen-2-yl)propanoate |

Complex metal hydrides are used to reduce the ethyl ester functionality of the molecule. The choice of reducing agent is critical for selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent and is generally incapable of reducing esters. libretexts.org In contrast, Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts esters to primary alcohols. masterorganicchemistry.com

Treatment of ethyl 3-amino-3-thien-2-ylpropanoate with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the reduction of the ethyl propanoate group to a propanol (B110389) moiety. The reaction yields 3-amino-3-thien-2-ylpropan-1-ol. The thiophene ring and the primary amine remain unaffected by this reagent. This transformation is foundational in the synthesis of related pharmacologically active molecules. researchgate.netresearchgate.net

Table 2: Complex Metal Hydride Reduction of Ethyl 3-amino-3-thien-2-ylpropanoate

| Reactant | Reagent | Solvent | Product |

| Ethyl 3-amino-3-thien-2-ylpropanoate HCl | LiAlH₄ | THF | 3-Amino-3-thien-2-ylpropan-1-ol |

Named Reactions in Ethyl 3-amino-3-thien-2-ylpropanoate Derivatization

The primary amine of the ethyl 3-amino-3-thien-2-ylpropanoate scaffold serves as a key nucleophile in several multicomponent reactions, enabling the rapid construction of complex and diverse molecular architectures.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. The ethyl 3-amino-3-thien-2-ylpropanoate scaffold itself can be considered a product of a Mannich-type reaction. For derivatization, the primary amine of this scaffold can participate as the amine component in a subsequent Mannich reaction. This involves reacting it with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen (a carbon acid), such as a ketone, ester, or malonate. This would result in the N-alkylation of the primary amine, leading to a secondary amine derivative with a new carbon-carbon bond formed on the nitrogen substituent.

Table 3: Hypothetical Mannich Reaction Derivatization

| Amine Component | Aldehyde | Carbon Acid Component | Product Type |

| Ethyl 3-amino-3-thien-2-ylpropanoate | Formaldehyde | Acetophenone | Ethyl 3-(3-oxo-3-phenylpropan-2-ylamino)-3-(thiophen-2-yl)propanoate |

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com This one-pot synthesis yields an α-acylamino amide, a scaffold common in peptidomimetics. nih.gov Ethyl 3-amino-3-thien-2-ylpropanoate can serve as the primary amine component. Reacting it with components such as benzaldehyde, acetic acid, and tert-butyl isocyanide would generate a complex dipeptide-like structure, demonstrating the reaction's power for rapid library synthesis.

Table 4: Representative Ugi Reaction Derivatization

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Product Type |

| Ethyl 3-amino-3-thien-2-ylpropanoate | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Ethyl 3-(2-(tert-butylamino)-2-oxo-1-phenylethyl)(acetyl)amino-3-(thiophen-2-yl)propanoate |

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing α-amino acids and other complex amine derivatives under mild conditions. mdpi.com The primary amine of ethyl 3-amino-3-thien-2-ylpropanoate can be readily employed as the amine substrate. For example, its reaction with glyoxylic acid (a carbonyl component) and phenylboronic acid would yield a novel N-substituted α-amino acid derivative. The use of aminothiophene substrates in Petasis reactions has been documented, supporting the viability of this transformation. nih.govresearchgate.net

Table 5: Representative Petasis Reaction Derivatization

| Amine Component | Carbonyl Component | Boronic Acid | Product Type |

| Ethyl 3-amino-3-thien-2-ylpropanoate | Glyoxylic Acid | Phenylboronic Acid | 2-((3-Ethoxy-3-oxopropyl)(thiophen-2-yl)methylamino)-2-phenylacetic acid |

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, represents a significant advancement in the formation of carbon-heteroatom bonds. wikipedia.orgambeed.com It is a copper-catalyzed cross-coupling reaction that facilitates the N-arylation of amine scaffolds, such as Ethyl 3-amino-3-thien-2-ylpropanoate, using organoboron reagents like arylboronic acids or potassium aryltrifluoroborate salts. wikipedia.orgnih.gov This method serves as a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, often providing advantages like the use of a less expensive catalyst and the ability to conduct the reaction under milder, aerobic conditions at room temperature. wikipedia.orgnih.govorganic-chemistry.org

The reaction is characterized by the coupling of two nucleophilic partners, which involves an oxidative process where atmospheric oxygen can play a role in generating the active copper-organic intermediates. nrochemistry.comnih.gov The mechanism is understood to proceed through a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired N-arylated product and a Cu(I) species. wikipedia.orgnrochemistry.com This Cu(I) is then reoxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com

For aminothiophene derivatives, which are important structures in medicinal chemistry, the Chan-Lam coupling provides a practical and efficient protocol for N-arylation. nih.gov Research on close analogs, such as methyl 2-aminothiophene-3-carboxylate, has demonstrated that this copper-mediated approach can produce a wide range of N-arylated products in moderate to good yields. nih.gov The reaction conditions are generally mild and show tolerance for a broad spectrum of functional groups on the organoboron reagent. nih.gov

A study on the N-arylation of methyl 2-aminothiophene-3-carboxylate highlighted the effectiveness of using both arylboronic acids and potassium aryltrifluoroborates as coupling partners. nih.gov While the reaction with arylboronic acids proceeded efficiently, the conditions required a slight modification for potassium aryltrifluoroborates to achieve good yields. Specifically, changing the solvent to toluene (B28343) with a small amount of water at 60 °C proved effective for the aryltrifluoroborate salts. nih.gov The scalability of this protocol was also demonstrated, with a gram-scale reaction successfully yielding the desired N-arylated product in good yield. nih.gov

The findings indicate that the Chan-Lam coupling is a robust method for the derivatization of aminothiophene scaffolds. The mild conditions and tolerance of various functional groups make it a highly attractive strategy for synthesizing libraries of N-aryl aminothiophene derivatives for further investigation. nih.gov

Detailed Research Findings

The copper-mediated N-arylation of the aminothiophene scaffold has been systematically investigated, revealing key insights into optimal reaction conditions and substrate scope. A general scheme for this transformation is depicted below:

General Reaction Scheme:

A general representation of the Chan-Lam N-arylation of an aminothiophene scaffold with an arylboronic acid.

In a representative study, the coupling of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids was performed using copper acetate (B1210297) as the catalyst. The reactions demonstrated broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid. nih.gov

The interactive table below summarizes the outcomes of the Chan-Lam coupling with a selection of substituted arylboronic acids.

Table 1: Representative yields for the Chan-Lam N-arylation of an aminothiophene scaffold with various arylboronic acids. Data is representative based on findings reported for analogous compounds. nih.gov

These results underscore the utility of the Chan-Lam coupling for accessing a diverse range of N-arylated 3-amino-3-thien-2-ylpropanoate derivatives under relatively mild and operationally simple conditions. nih.gov

Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Amino 3 Thien 2 Ylpropanoate Hydrochloride

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride would be expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: Due to the primary amine hydrochloride, strong, broad absorptions would be anticipated in the region of 3200-2800 cm⁻¹, typical for ammonium (B1175870) salts.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ would indicate the C-H bonds of the ethyl group and the propanoate backbone. C-H stretching vibrations for the thiophene (B33073) ring would appear slightly above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region would correspond to the C-O stretching of the ester.

Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring would be expected in the fingerprint region (below 1600 cm⁻¹).

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Symmetric Vibrations: The symmetric stretching of the thiophene ring and C-S bond vibrations would likely produce strong signals.

C=C Stretching: The double bonds within the thiophene ring would also be Raman active.

Complementary Data: While the highly polar N-H and C=O bonds would be strong in the IR spectrum, they would be weaker in the Raman spectrum, illustrating the complementary nature of the two techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments.

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) would correspond to the three protons on the thiophene ring. Their splitting patterns (doublet, triplet, or doublet of doublets) would confirm their relative positions (H3, H4, and H5).

Methine Proton (-CH(NH₃⁺)-): A signal, likely a triplet, would be expected for the proton attached to the same carbon as the amino group and the thiophene ring.

Methylene (B1212753) Protons (-CH₂-COOEt): A multiplet corresponding to the two protons adjacent to the chiral center and the ester group would be present.

Ethyl Group Protons (-OCH₂CH₃): A quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons would be clearly visible, showing their coupling relationship.

Amine Protons (-NH₃⁺): A broad signal, which may or may not be clearly resolved, would correspond to the protons of the ammonium group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Carbonyl Carbon (C=O): A signal in the downfield region (δ 170-180 ppm) would be characteristic of the ester carbonyl carbon.

Thiophene Carbons: Four distinct signals would be expected for the four carbons of the thiophene ring, with the carbon attached to the propanoate chain appearing at a different chemical shift than the others.

Propanoate Backbone Carbons: Signals for the chiral methine carbon (-CH(NH₃⁺)-) and the adjacent methylene carbon (-CH₂-) would be observed.

Ethyl Group Carbons: Two signals corresponding to the -OCH₂- and -CH₃ carbons of the ethyl ester would be present in the upfield region of the spectrum.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique would be used to confirm the mass of the protonated free base.

Molecular Ion Peak: In a technique like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent peak corresponding to the molecular weight of the free base (C₉H₁₃NO₂S) plus a proton [M+H]⁺. The calculated monoisotopic mass for this ion would be approximately 200.07 m/z.

Fragmentation Pattern: The mass spectrum would also display peaks corresponding to characteristic fragments of the molecule, such as the loss of the ethyl group or the carboxyl group, which would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement of the protonated molecular ion, which can be compared to the theoretically calculated mass. This technique is instrumental in verifying the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts.

While specific experimental HRMS data for this compound is not publicly available in the surveyed literature, the expected data would be presented as follows. The theoretical exact mass of the protonated form of the free base (C₉H₁₃NO₂S) is calculated and then compared against the experimentally determined value.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₄ClNO₂S |

| Formula of Free Base | C₉H₁₃NO₂S |

| Calculated m/z ([M+H]⁺) | 200.0740 |

| Measured m/z ([M+H]⁺) | Data not available |

| Mass Error (ppm) | Data not available |

The measured m/z value would be obtained from the HRMS spectrum. The mass error, calculated in parts per million (ppm), would ideally be less than 5 ppm, providing strong evidence for the assigned elemental composition.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As with HRMS, a specific single-crystal X-ray diffraction study for this compound has not been reported in the accessible scientific literature. However, a crystallographic analysis would reveal the intricate details of its solid-state architecture.

Molecular and Crystal Structure Analysis

A crystal structure determination would provide the exact coordinates of each atom in the asymmetric unit of the crystal lattice. This would allow for a detailed analysis of the molecular geometry, including the conformation of the ethyl propanoate chain and the orientation of the thienyl group relative to the amino group. Key crystallographic parameters would be determined and are typically presented in a standardized format.

Table 2: Hypothetical Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₉H₁₄ClNO₂S |

| Formula weight | 235.73 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Hydrogen Bonding Networks

In the solid state, the hydrochloride salt of Ethyl 3-amino-3-thien-2-ylpropanoate would be expected to form a network of hydrogen bonds. The protonated amino group (–NH₃⁺) would act as a hydrogen bond donor, while the chloride ion (Cl⁻) and the oxygen atoms of the ester group would serve as hydrogen bond acceptors. These interactions are crucial in stabilizing the crystal lattice. A detailed crystallographic report would include a table of hydrogen bond geometries.

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| N—H···Cl | Data not available | Data not available | Data not available | Data not available |

| N—H···O | Data not available | Data not available | Data not available | Data not available |

Here, 'D' represents the donor atom (Nitrogen) and 'A' represents the acceptor atom (Chloride or Oxygen).

Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 3 Thien 2 Ylpropanoate Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations would be instrumental in understanding the molecular structure and electronic properties of Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride.

A typical computational study would employ Density Functional Theory (DFT) to investigate the electronic structure and geometry of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. A common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination generally provides a good balance between computational cost and accuracy for organic molecules. Geometry optimization would be the first step to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would suggest high stability and low reactivity. The spatial distribution of these orbitals would also be analyzed to identify the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Note: The table is a placeholder for data that would be generated from actual DFT calculations.

Analysis of Electronic Properties and Reactivity Parameters

Further analysis would delve into various electronic properties and reactivity descriptors derived from the DFT calculations.

From the HOMO and LUMO energies, several global reactivity descriptors could be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are calculated using the following formulas:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Hypothetical Chemical Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Global Softness (S) | - |

| Electrophilicity Index (ω) | - |

Note: This table is a placeholder for data that would be generated from actual DFT calculations.

Natural Bond Orbital (NBO) analysis would be performed to gain a deeper understanding of the intramolecular bonding and charge distribution. This analysis transforms the calculated wave function into localized orbitals that are easier to interpret in terms of chemical bonding concepts. NBO analysis provides information about charge transfer interactions, bond strengths, and hybridization. The stabilization energies (E(2)) from the NBO analysis would quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, providing insights into the stability arising from these interactions.

The Molecular Electrostatic Surface Potential (MESP) would be calculated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. The MESP is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. This analysis would be valuable for understanding the molecule's intermolecular interactions.

Fukui Functions for Reactive Site Identification

Fukui functions are essential tools in computational chemistry for identifying the most reactive sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and help predict where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attacks. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For this compound, the Fukui functions can be calculated to pinpoint the atoms most susceptible to chemical reactions. Specifically, the dual descriptor, Δf(r), which is the difference between the Fukui functions for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks, provides a clear indication of reactivity. A positive Δf(r) value indicates a site prone to nucleophilic attack, while a negative value suggests a site susceptible to electrophilic attack.

Table 1: Hypothetical Fukui Function Values for Selected Atoms in this compound (Note: The following data is illustrative and not based on experimental or calculated values for this specific molecule.)

| Atom | f+(r) | f-(r) | Δf(r) | Predicted Reactivity |

| N | 0.085 | 0.021 | 0.064 | Nucleophilic |

| C (carbonyl) | 0.042 | 0.115 | -0.073 | Electrophilic |

| S | 0.031 | 0.058 | -0.027 | Electrophilic |

| O (carbonyl) | 0.092 | 0.035 | 0.057 | Nucleophilic |

| O (ester) | 0.078 | 0.029 | 0.049 | Nucleophilic |

Based on these hypothetical values, the nitrogen atom and the carbonyl oxygen would be the primary sites for electrophilic attack (acting as nucleophiles), while the carbonyl carbon would be the most likely site for nucleophilic attack (acting as an electrophile).

Energetic Studies of Bond Stability

The stability of chemical bonds within this compound can be assessed by calculating bond dissociation energies (BDEs). These calculations provide insights into the energy required to break specific bonds, thus indicating their relative strengths.

Hydrogen bonds play a crucial role in the intermolecular interactions of the hydrochloride salt. The dissociation energies of these bonds, particularly those involving the ammonium (B1175870) group and the chloride ion, as well as potential interactions with the ester group, are vital for understanding the crystal packing and solubility.

Table 2: Hypothetical Hydrogen Bond Dissociation Energies (BDE) in this compound (Note: The following data is illustrative and not based on experimental or calculated values for this specific molecule.)

| Hydrogen Bond | BDE (kcal/mol) |

| N-H···Cl | 15.8 |

| N-H···O=C | 8.2 |

These hypothetical values suggest that the hydrogen bond between the ammonium group and the chloride ion is significantly stronger than any potential hydrogen bonds with the carbonyl oxygen of the ester group.

The strength of the covalent bonds within the molecule determines its thermal stability and potential degradation pathways. Calculating the BDE for various covalent bonds can identify the weakest links in the molecular structure.

Table 3: Hypothetical Covalent Bond Dissociation Energies (BDE) in this compound (Note: The following data is illustrative and not based on experimental or calculated values for this specific molecule.)

| Covalent Bond | BDE (kcal/mol) |

| C(thienyl)-C(propanoate) | 95.3 |

| C-N | 85.1 |

| C-S (in thiophene (B33073) ring) | 110.5 |

| C=O | 178.2 |

| C-O (ester) | 91.7 |

From this illustrative data, the C-N bond would be the most likely covalent bond to cleave under energetic conditions, while the C=O double bond is the strongest.

Topological Analyses of Intermolecular Interactions

Topological analyses, such as Hirshfeld surface analysis, provide a powerful means to visualize and quantify intermolecular interactions in the crystal structure of a compound.

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates that of the crystal. nih.govnih.gov This technique allows for the visualization of intermolecular contacts and their relative strengths. The surface is typically mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov

For this compound, the Hirshfeld surface would likely reveal strong H···Cl and H···O interactions, indicated by prominent red regions on the dnorm map, corresponding to the hydrogen bonds. nih.govnih.gov Other significant contacts would likely include H···H and H···C interactions. nih.govnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov These plots display the distance from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). nih.gov The percentage contribution of each type of contact can be calculated from these plots. nih.gov

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from 2D Fingerprint Plots for this compound (Note: The following data is illustrative and not based on experimental or calculated values for this specific molecule.)

| Contact Type | Percentage Contribution (%) |

| H···H | 40.5 |

| H···Cl | 25.2 |

| H···O | 18.7 |

| H···C | 9.8 |

| Other | 5.8 |

This hypothetical data suggests that H···H contacts are the most abundant, which is common in organic molecules. nih.govnih.gov The significant contributions from H···Cl and H···O contacts would underscore the importance of hydrogen bonding in the crystal packing of this compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Approaches for Ethyl 3 Amino 3 Thien 2 Ylpropanoate Derivatives

Fundamental Principles of SAR and QSAR in Chemical Research

The exploration of new therapeutic agents is fundamentally reliant on understanding the connection between a molecule's chemical structure and its resulting biological activity. This relationship is studied through two complementary disciplines: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR). jove.com

SAR is a qualitative approach that investigates how specific changes in a molecule's structure, such as the addition, removal, or modification of functional groups, influence its biological effects. slideshare.netsvuonline.org It is based on the principle that the activity of a compound is directly related to its chemical structure and that structurally similar molecules are likely to exhibit similar biological activities. svuonline.org Through systematic modifications of a lead compound, SAR studies help identify key chemical features, known as pharmacophores, that are essential for interaction with a biological target. jove.com

QSAR, in contrast, is a computational and statistical approach that quantifies the relationship between structure and activity. rsc.org It aims to establish a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, which are described numerically as "descriptors." ijsdr.org The fundamental equation of a QSAR model can be represented as:

Activity = f (Molecular Descriptors) + error

Molecular descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, including:

Hydrophobicity: Parameters like LogP (the logarithm of the partition coefficient) describe a molecule's distribution between an oily and an aqueous phase. svuonline.orgspu.edu.sy

Electronic properties: These describe the electronic aspects of a molecule, such as electron-withdrawing or electron-donating effects of substituents, which can be quantified by Hammett constants (σ). spu.edu.sy

Steric factors: These account for the size and shape of the molecule or its substituents. ijsdr.org

The development of a robust QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, constructing a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation to ensure the model is predictive and not a result of chance correlation. rsc.orgijsdr.org

Methodologies for Defining Pharmacophores of Amino Ester Derivatives

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov It is a three-dimensional abstract representation of the key molecular features responsible for a drug's activity, rather than a specific chemical structure. For amino ester derivatives like those based on the Ethyl 3-amino-3-thien-2-ylpropanoate scaffold, a pharmacophore model would identify the crucial features for target binding, which may include:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the ester)

Hydrogen Bond Donors (e.g., the amino group)

Aromatic Rings (e.g., the thiophene (B33073) ring)

Hydrophobic centers

Positively or Negatively Ionizable groups

There are two primary methodologies for developing a pharmacophore model:

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. fiveable.me It involves analyzing a set of active ligand molecules to identify common chemical features and their spatial arrangement. fiveable.meresearchgate.net By superimposing the 3D conformations of these active compounds, a common feature hypothesis is generated that is believed to represent the bioactive conformation. fiveable.me

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, often from X-ray crystallography or NMR, this method can be employed. nih.govfiveable.me The binding site of the target is analyzed to identify key interaction points with a bound ligand. researchgate.netbabrone.edu.in This information is then used to create a pharmacophore model that represents the complementary features a ligand must possess to bind effectively. nih.gov

These models are critical tools in drug discovery, serving as 3D queries for virtual screening of large compound libraries to identify novel, structurally diverse molecules that could possess the desired biological activity. nih.govresearchgate.net

Computational QSAR Modeling for Thiophene-containing Compounds

Thiophene and its derivatives are common scaffolds in medicinal chemistry, and QSAR modeling has been successfully applied to these compounds to predict their biological activities. nih.govnih.gov The process of building a computational QSAR model for thiophene-containing compounds, including derivatives of Ethyl 3-amino-3-thien-2-ylpropanoate, follows a standardized workflow.

First, a dataset of thiophene derivatives with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled. nih.govresearchgate.net The 3D structures of these molecules are then generated and optimized to their lowest energy conformation. A wide range of molecular descriptors (0D to 3D) are calculated for each molecule in the dataset. researchgate.net

Next, statistical techniques are employed to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common method used for this purpose. ijsdr.orgnih.govresearchgate.net The goal is to select a combination of descriptors that best explains the variance in the observed activity.

A critical phase of modeling is validation, which ensures the model is robust and has predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external compounds. nih.govresearchgate.net Key statistical parameters used for model validation are summarized in the table below.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | Q² or R²cv | Assesses the model's internal predictivity and robustness through cross-validation (e.g., leave-one-out). | > 0.5 |

| External R² | R²pred | Measures the model's ability to predict the activity of compounds in the external test set. | > 0.5 |

Successful QSAR models for thiophene derivatives have been developed for various targets, such as Polo-Like Kinase 1 (PLK1) inhibitors. nih.govresearchgate.net These models help to distinguish between high and low activity compounds and guide the design of new, more potent derivatives. nih.gov

Influence of Substituent Effects on Theoretical Activity Profiles

The core principle of SAR and QSAR is that modifying the substituents on a parent scaffold systematically alters its physicochemical properties and, consequently, its biological activity. nih.gov For the Ethyl 3-amino-3-thien-2-ylpropanoate scaffold, substituents can be introduced at several positions, including the thiophene ring, the amino group, or by changing the ester group.

The influence of these substituents is captured in QSAR models through descriptors that quantify their effects:

Electronic Effects: Substituents can be electron-donating or electron-withdrawing, which alters the electron density distribution across the molecule. This can affect binding interactions, such as hydrogen bonding or aromatic interactions. Descriptors like Hammett constants (σ) and quantum chemical parameters (e.g., atomic charges, HOMO/LUMO energies) are used to model these effects. spu.edu.syresearchgate.net

Steric Effects: The size and shape of a substituent can impact how well the molecule fits into its binding site. Steric parameters like molar refractivity (MR) or Taft's steric parameter (Es) are used to describe these effects.

A validated QSAR model provides a theoretical activity profile that predicts how different substituents will affect biological potency. For example, a QSAR equation might reveal that activity is positively correlated with a hydrophobic substituent on the thiophene ring but negatively correlated with a bulky group on the amino function. This allows for the in silico design of novel derivatives with potentially enhanced activity before committing to chemical synthesis. nih.gov

The following interactive table provides a hypothetical example of how a QSAR model could predict the activity of various substituted thienylpropanoate derivatives.

Medicinal Chemistry Research Directions for Ethyl 3 Amino 3 Thien 2 Ylpropanoate Scaffolds

Rational Design of Derivatives for Biological Target Identification

The rational design of derivatives based on a core scaffold like Ethyl 3-amino-3-thien-2-ylpropanoate is a cornerstone of modern drug discovery. This process involves the systematic modification of the lead compound's structure to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The inherent structural features of the Ethyl 3-amino-3-thien-2-ylpropanoate scaffold, which include a thiophene (B33073) ring, an amino group, and an ethyl ester, provide multiple points for chemical modification.

The thiophene ring, a bioisostere of the benzene (B151609) ring, can be substituted at various positions to modulate the electronic and steric properties of the molecule. These modifications can influence how the molecule interacts with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups on the thiophene ring can alter the molecule's binding affinity and specificity for a particular protein.

The primary amino group is a key functional group that can be readily derivatized to form amides, sulfonamides, or other functional groups. Such derivatization can lead to the formation of new hydrogen bonds or other non-covalent interactions with the target protein, thereby improving the binding affinity. Furthermore, the ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted into other esters or amides, which can impact the compound's solubility and cell permeability.

The overarching goal of this rational design process is to create a library of derivatives with diverse chemical properties. These derivatives can then be screened against a panel of biological targets to identify compounds with promising activity. This approach not only aids in the discovery of new drug candidates but also helps in elucidating the structure-activity relationships (SAR) of the scaffold, providing valuable insights for future drug design efforts.

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a powerful computational tool that plays a crucial role in modern drug discovery by predicting the preferred orientation of a ligand when it binds to a target protein. This technique allows researchers to visualize and analyze the interactions between a ligand and its target at the molecular level, providing valuable insights that can guide the rational design of more potent and selective inhibitors.

In the context of Ethyl 3-amino-3-thien-2-ylpropanoate derivatives, molecular docking studies can be employed to understand how these compounds interact with the active site of a specific biological target. The process begins with the generation of a three-dimensional model of the target protein, which is often obtained from X-ray crystallography or homology modeling. The synthesized derivatives are then docked into the active site of the protein, and their binding modes and energies are calculated.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity of the ligand. For example, the thiophene ring of the scaffold may engage in hydrophobic interactions with nonpolar residues in the active site, while the amino group and the ester functionality can form hydrogen bonds with polar residues.

The insights gained from molecular docking studies can be used to refine the design of new derivatives. For instance, if a particular region of the active site is not fully occupied by the ligand, modifications can be made to the scaffold to introduce new functional groups that can form additional interactions with the protein, thereby improving the binding affinity. This iterative process of design, synthesis, and computational evaluation is a hallmark of modern drug discovery and is instrumental in the development of new therapeutic agents.

While specific molecular docking studies for Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride are not extensively reported in publicly available literature, the principles of this technique are broadly applicable to this scaffold. The structural features of this compound make it a suitable candidate for computational studies to explore its potential interactions with a wide range of biological targets.

Role as Synthetic Intermediates for Pharmaceutically Relevant Compounds

The utility of a chemical scaffold is not only determined by its intrinsic biological activity but also by its versatility as a synthetic intermediate. This compound serves as a valuable building block in the synthesis of more complex and pharmaceutically relevant compounds. Its bifunctional nature, possessing both an amino group and an ester, allows for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.

Precursors in the Synthesis of Inhibitors for Specific Biological Pathways

The Ethyl 3-amino-3-thien-2-ylpropanoate scaffold can be strategically employed as a starting material for the synthesis of inhibitors targeting specific biological pathways implicated in various diseases. The primary amino group can be acylated or alkylated to introduce diverse side chains that can interact with specific pockets of a target enzyme or receptor. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other amines to form amides, or it can be reduced to an alcohol, providing further opportunities for diversification.

For example, this scaffold could potentially be used in the synthesis of inhibitors for enzymes such as kinases, proteases, or histone deacetylases, which are important targets in cancer therapy. By carefully selecting the appropriate chemical modifications, it is possible to design and synthesize molecules that can selectively inhibit these enzymes, thereby disrupting the signaling pathways that drive cancer cell growth and proliferation.

While specific examples of inhibitors synthesized directly from this compound are not prominently documented in the available scientific literature, the chemical functionalities present in this molecule make it a theoretically valuable precursor for such applications. The principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for how this scaffold could be utilized in the development of novel therapeutic agents. The broader class of thiophene-containing compounds has shown significant promise in the development of various inhibitors, and it is plausible that this specific scaffold could also contribute to this field of research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-amino-3-thien-2-ylpropanoate hydrochloride?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives (e.g., thien-2-yl groups) are often introduced using reagents like EDC or NHS for carbodiimide-mediated couplings, as seen in peptide synthesis analogs . Stereochemical control may require chiral catalysts or resolution techniques, such as chiral HPLC, to isolate enantiomers .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Key methods include:

- NMR spectroscopy to verify the thiophene ring and ester/amine functional groups.

- HPLC (with UV or MS detection) to assess purity, particularly for identifying byproducts like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a common impurity in thiophene-containing syntheses .

- Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight .

Q. How can researchers optimize reaction yields during synthesis?

- Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (controlled via reflux), and stoichiometric ratios of coupling reagents (e.g., EDC:NHS) significantly impact yields. Catalytic additives like TCEP or DTT may reduce disulfide byproducts in sulfur-containing systems .

Advanced Research Questions

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

- Conduct accelerated stability studies using buffers across a pH range (e.g., 1–12) and monitor degradation via HPLC or LC-MS. For example, ester hydrolysis under acidic conditions may generate 3-amino-3-thien-2-ylpropanoic acid, requiring quantification of degradation kinetics .

Q. What strategies are effective for analyzing stereochemical outcomes in asymmetric syntheses of this compound?

- Use chiral chromatography (e.g., Chiralpak columns) or X-ray crystallography to resolve enantiomers. For diastereomers, NOESY NMR can elucidate spatial arrangements of the thiophene and amino groups .

Q. Which in vitro models are suitable for evaluating the compound’s biological activity?

- Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates (e.g., recombinant human MMP3 or IL-6 binding studies) .

- Cell-based assays : Assess cytotoxicity or receptor modulation in immortalized cell lines (e.g., HEK293) with luciferase reporters or calcium flux measurements .

Q. How can hygroscopicity challenges during storage be mitigated?

- Store the compound in desiccated environments (argon/vacuum-sealed vials) with molecular sieves. Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis and correlate with stability data .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported solubility data across solvents?

- Perform systematic solubility screens using USP/PhEur solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Polar aprotic solvents like DMSO may enhance solubility due to hydrogen bonding with the amino and ester groups .

Q. What mechanistic insights explain variability in reaction selectivity during thiophene functionalization?

- Computational modeling (DFT or MD simulations) can predict regioselectivity in thiophene substitutions. Experimentally, substituent effects (e.g., electron-withdrawing groups on the thiophene ring) may direct reactivity toward the 3-position .

Methodological Recommendations

- Impurity profiling : Use orthogonal techniques (HPLC, GC-MS) to detect trace impurities, especially thiophene oxidation byproducts .

- Thermal analysis : DSC/TGA can identify decomposition temperatures and polymorphic transitions critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.